9H-9,10-Ethanoacridine
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Overview
Description
9H-9,10-Ethanoacridine is an organic compound belonging to the acridine family. It is characterized by its unique structure, which includes an ethano bridge connecting the 9th and 10th positions of the acridine ring. This compound is known for its stability and diverse applications in various fields, including chemistry, biology, and industry.
Synthetic Routes and Reaction Conditions:
Methylation of Acridine: One common method involves the methylation of acridine using methyl iodide or methyl iodide ammonium under basic conditions.
High-Temperature Condensation: Another method includes the high-temperature condensation of acetone and diphenylamine, resulting in the formation of this compound.
Industrial Production Methods: Industrial production often involves large-scale synthesis using the above methods, ensuring high yield and purity. The reaction conditions are optimized to maintain the stability and integrity of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halides and nucleophiles under controlled temperatures and pH.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while reduction can produce dihydroacridine compounds.
Scientific Research Applications
9H-9,10-Ethanoacridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 9H-9,10-Ethanoacridine exerts its effects involves intercalation with DNA, disrupting the normal function of the nucleic acids. This intercalation can inhibit DNA replication and transcription, making it a potential candidate for anticancer therapies . The molecular targets include the DNA double helix, and the pathways involved are primarily related to DNA damage response and repair mechanisms.
Comparison with Similar Compounds
9,9-Dimethyl-9,10-dihydroacridine: Known for its use as an organic base catalyst and its stability in various solvents.
Acridine Orange: A well-known fluorescent dye used in cell biology for staining nucleic acids.
Uniqueness: 9H-9,10-Ethanoacridine stands out due to its unique ethano bridge, which imparts additional stability and distinct chemical properties. Its ability to intercalate with DNA and its diverse applications in multiple fields make it a compound of significant interest.
Properties
CAS No. |
4378-82-9 |
---|---|
Molecular Formula |
C15H13N |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
1-azatetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene |
InChI |
InChI=1S/C15H13N/c1-3-7-14-12(5-1)11-9-10-16(14)15-8-4-2-6-13(11)15/h1-8,11H,9-10H2 |
InChI Key |
LCUFLMBFUQIMBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C3=CC=CC=C3C1C4=CC=CC=C42 |
Origin of Product |
United States |
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